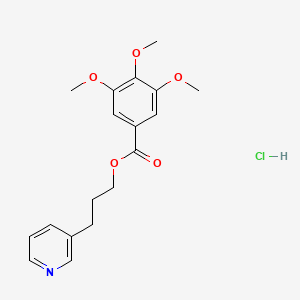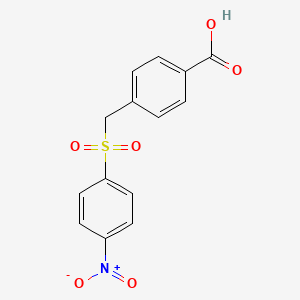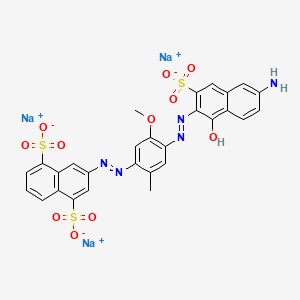
Benzothiazole, 2-((4-methyl-1-piperidinyl)dithio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiazole, 2-((4-methyl-1-piperidinyl)dithio)-: is a chemical compound with the molecular formula C13H16N2S3 . It is a derivative of benzothiazole, which is an aromatic heterocyclic compound. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzothiazole, 2-((4-methyl-1-piperidinyl)dithio)- typically involves the reaction of benzothiazole with 4-methyl-1-piperidine and a sulfur source. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzothiazole, 2-((4-methyl-1-piperidinyl)dithio)- can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or disulfides.
Substitution: It can participate in substitution reactions, where the piperidine or benzothiazole moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, disulfides
Substitution: Varied substituted benzothiazole derivatives
Scientific Research Applications
Chemistry: Benzothiazole, 2-((4-methyl-1-piperidinyl)dithio)- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in the development of new materials.
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It has shown activity against various bacterial strains and cancer cell lines, making it a candidate for drug development.
Medicine: The compound’s biological activities have led to its investigation as a potential therapeutic agent. It is being explored for its ability to inhibit specific enzymes and pathways involved in disease processes.
Industry: In industrial applications, Benzothiazole, 2-((4-methyl-1-piperidinyl)dithio)- is used as an additive in the production of rubber and plastics. It enhances the properties of these materials, such as their durability and resistance to degradation.
Mechanism of Action
The mechanism of action of Benzothiazole, 2-((4-methyl-1-piperidinyl)dithio)- involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of enzymes involved in bacterial cell wall synthesis or cancer cell proliferation. The compound may also interact with cellular pathways, leading to the induction of apoptosis in cancer cells or the inhibition of bacterial growth.
Comparison with Similar Compounds
Benzothiazole: The parent compound, known for its wide range of biological activities.
2-Mercaptobenzothiazole: A derivative with significant industrial applications, particularly in rubber vulcanization.
4-Methylpiperidine: A component of the compound, known for its use in organic synthesis.
Uniqueness: Benzothiazole, 2-((4-methyl-1-piperidinyl)dithio)- is unique due to its combined structural features of benzothiazole and piperidine, which confer distinct chemical and biological properties
Properties
CAS No. |
57245-00-8 |
|---|---|
Molecular Formula |
C13H16N2S3 |
Molecular Weight |
296.5 g/mol |
IUPAC Name |
2-[(4-methylpiperidin-1-yl)disulfanyl]-1,3-benzothiazole |
InChI |
InChI=1S/C13H16N2S3/c1-10-6-8-15(9-7-10)18-17-13-14-11-4-2-3-5-12(11)16-13/h2-5,10H,6-9H2,1H3 |
InChI Key |
LUYWXMSNFQDMRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)SSC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-({2-[(Propan-2-yl)sulfanyl]ethoxy}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12798889.png)



![1,5-Naphthalenedisulfonic acid, 2-[[8-[[4-[bis[2-[(2-chloroethyl)sulfonyl]ethyl]amino]-6-chloro-1,3,5-triazin-2-yl]amino]-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]-](/img/structure/B12798917.png)




